Cas no 949141-22-4 ((E)-Olopatadine Hydrochloride)

(E)-Olopatadine Hydrochloride is a selective histamine H1 receptor antagonist and mast cell stabilizer, primarily used as an active pharmaceutical ingredient (API) in ophthalmic and nasal formulations for allergic conditions. Its key advantages include dual-action efficacy, inhibiting both histamine release and inflammatory mediator production, which enhances therapeutic outcomes in allergic conjunctivitis and rhinitis. The (E)-isomer configuration ensures optimal receptor binding affinity and pharmacological activity. With high purity and stability, it is suitable for formulation development, offering consistent performance in clinical applications. Its low systemic absorption minimizes adverse effects, making it a preferred choice for topical allergy management.
(E)-Olopatadine Hydrochloride structure
(E)-Olopatadine Hydrochloride structure
Product Name:(E)-Olopatadine Hydrochloride
CAS No:949141-22-4
MF:C21H24ClNO3
MW:373.873165130615
CID:1060037
PubChem ID:21893738
Update Time:2025-06-18

(E)-Olopatadine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (E)-Olopatadine Hydrochloride
    • (E)-Olopatadine Hydr
    • trans-olopatadine hydrochloride
    • Olopatadine Impurity 5 (Olopatadine (E)-Isomer)
    • 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride
    • AC-1339
    • SCHEMBL122589
    • 2-[(11E)-11-(3-dimethylaminopropylidene)-6H-benzo[c][2]benzoxepin-2-yl]acetic acid hydrochloride
    • Olopatadine Hydrochloride, (E)-
    • B5XL4FL7QZ
    • AKOS025401378
    • Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, hydrochloride (1:1), (11E)-
    • (E)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid hydrochloride
    • 2-(11-(3-(Dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid hydrochloride
    • 203188-29-8
    • 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanoic acid hydrochloride
    • SW197771-3
    • 949141-22-4
    • (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid Hydrochloride (1:1); (E)-Olopatadine Hydrochloride
    • Inchi: 1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+;
    • InChI Key: HVRLZEKDTUEKQH-JUIXXEQESA-N
    • SMILES: Cl.O1CC2C=CC=CC=2/C(=C\CCN(C)C)/C2C=C(CC(=O)O)C=CC1=2

Computed Properties

  • Exact Mass: 373.1444713g/mol
  • Monoisotopic Mass: 373.1444713g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 488
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8Ų

(E)-Olopatadine Hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
O575005-1mg
(E)-Olopatadine Hydrochloride
949141-22-4
1mg
$ 265.00 2023-09-06
TRC
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(E)-Olopatadine Hydrochloride
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$ 2067.00 2023-09-06
A2B Chem LLC
AW54709-1mg
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$378.00 2024-07-18
A2B Chem LLC
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$2128.00 2024-07-18

Additional information on (E)-Olopatadine Hydrochloride

Introduction to (E)-Olopatadine Hydrochloride (CAS No. 949141-22-4)

(E)-Olopatadine Hydrochloride, with the chemical compound identifier CAS No. 949141-22-4, is a highly specialized pharmaceutical compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of antihistamines, specifically designed to target histamine receptors in the body, thereby mitigating allergic reactions. The hydrochloride salt form enhances its solubility and bioavailability, making it an effective candidate for therapeutic applications.

The molecular structure of (E)-Olopatadine Hydrochloride incorporates a chiral center, which contributes to its selective binding properties and improved efficacy. The presence of the hydrochloride moiety not only stabilizes the compound but also influences its pharmacokinetic profile, ensuring better absorption and distribution within the body. This makes it a promising candidate for treating a variety of allergic conditions, including seasonal allergic rhinitis and allergic conjunctivitis.

In recent years, there has been a growing interest in developing second-generation antihistamines due to their improved selectivity and reduced side effects compared to first-generation antihistamines. (E)-Olopatadine Hydrochloride fits well into this category, offering enhanced receptor selectivity and minimal central nervous system penetration. This characteristic is particularly beneficial for patients who require long-term treatment without experiencing sedation or other central nervous system-related adverse effects.

One of the most compelling aspects of (E)-Olopatadine Hydrochloride is its mechanism of action. Unlike traditional antihistamines that primarily block histamine H1 receptors, this compound exhibits additional binding affinity for H3 receptors. This dual action not only provides more comprehensive relief from allergic symptoms but also suggests potential therapeutic benefits in managing conditions like insomnia and cognitive disorders, which are often associated with histamine receptor dysregulation.

Recent preclinical studies have demonstrated the efficacy of (E)-Olopatadine Hydrochloride in animal models of allergic rhinitis and conjunctivitis. These studies highlight its ability to significantly reduce inflammatory responses and alleviate symptoms such as itching, redness, and nasal congestion. The compound's ability to modulate both H1 and H3 receptors has been particularly noted for its potential in developing novel therapeutic strategies for allergic diseases.

The pharmacokinetic properties of (E)-Olopatadine Hydrochloride have also been extensively studied. Its rapid absorption from oral formulations ensures quick onset of action, which is crucial for patients experiencing acute allergic symptoms. Additionally, its moderate metabolism by the liver and excretion through renal pathways contribute to a favorable safety profile. These characteristics make it suitable for various administration routes, including oral tablets and topical ophthalmic solutions.

In clinical settings, (E)-Olopatadine Hydrochloride has been evaluated in multiple Phase II and Phase III trials for the treatment of allergic rhinitis and conjunctivitis. The results have been encouraging, showing that it provides significant symptom relief comparable to existing standard-of-care medications but with fewer side effects. Patients have reported high levels of satisfaction with its efficacy and tolerability, making it a valuable addition to the armamentarium of allergy management.

The development of formulations incorporating (E)-Olopatadine Hydrochloride has also seen innovation in drug delivery systems. For instance, prolonged-release formulations have been designed to provide sustained symptom relief over an extended period, reducing the need for frequent dosing. Topical ophthalmic formulations have also been developed to address ocular allergies effectively, leveraging the compound's ability to cross the ocular barrier efficiently.

The future prospects for (E)-Olopatadine Hydrochloride are promising, with ongoing research exploring its potential in treating other conditions beyond allergies. Its dual receptor binding profile suggests that it may have applications in neurology and sleep medicine, where histamine receptors play a significant role. Additionally, investigating its potential as an adjuvant therapy in combination with other anti-allergic agents could further expand its therapeutic utility.

The synthesis of (E)-Olopatadine Hydrochloride represents a significant achievement in pharmaceutical chemistry. The process involves multi-step organic synthesis techniques that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have not only improved the efficiency of production but also reduced costs, making this compound more accessible for widespread use.

The regulatory landscape for (E)-Olopatadine Hydrochloride has been favorable, with regulatory agencies recognizing its potential as a safe and effective treatment for allergic conditions. Approval by major health authorities has paved the way for its commercialization and integration into global healthcare systems. This approval underscores the confidence regulators have in the compound's safety profile and therapeutic benefits.

In conclusion, (E)-Olopatadine Hydrochloride (CAS No. 949141-22-4) is a remarkable pharmaceutical compound that exemplifies advancements in antihistamine therapy. Its unique mechanism of action, favorable pharmacokinetic properties, and positive clinical outcomes make it a standout choice for managing allergic conditions. As research continues to uncover new applications and optimize formulations, this compound is poised to play an increasingly important role in improving patient care worldwide.

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